molecular formula C17H19NO B13505493 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B13505493
M. Wt: 253.34 g/mol
InChI Key: PIEOYUKTDZQDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives and methoxy-substituted benzylamines.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring. This can be achieved through various cyclization reactions, including the Pictet-Spengler reaction.

Industrial Production Methods

Industrial production of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. It is known to act as a partial agonist at dopamine D1-like receptors, which are involved in various neurological processes . This interaction modulates the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

7-methoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C17H19NO/c1-19-15-8-7-14-9-10-18-12-17(16(14)11-15)13-5-3-2-4-6-13/h2-8,11,17-18H,9-10,12H2,1H3

InChI Key

PIEOYUKTDZQDKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNCC2C3=CC=CC=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.